molecular formula C12H17NO2 B291807 N-(3-methoxypropyl)-4-methylbenzamide

N-(3-methoxypropyl)-4-methylbenzamide

Cat. No. B291807
M. Wt: 207.27 g/mol
InChI Key: RUARDYMNKFNTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-4-methylbenzamide, also known as MPMB, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and has shown promising results in several areas of research.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-methylbenzamide is not fully understood. However, it has been proposed that N-(3-methoxypropyl)-4-methylbenzamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been suggested that N-(3-methoxypropyl)-4-methylbenzamide may act as an antioxidant and prevent oxidative stress-induced damage.
Biochemical and Physiological Effects
N-(3-methoxypropyl)-4-methylbenzamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(3-methoxypropyl)-4-methylbenzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(3-methoxypropyl)-4-methylbenzamide has been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methoxypropyl)-4-methylbenzamide in lab experiments is its high purity and stability. N-(3-methoxypropyl)-4-methylbenzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(3-methoxypropyl)-4-methylbenzamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(3-methoxypropyl)-4-methylbenzamide. One area of interest is the development of new derivatives of N-(3-methoxypropyl)-4-methylbenzamide with improved properties. Another area of interest is the study of the mechanism of action of N-(3-methoxypropyl)-4-methylbenzamide in more detail. In addition, further research is needed to determine the safety and efficacy of N-(3-methoxypropyl)-4-methylbenzamide in humans.
Conclusion
In conclusion, N-(3-methoxypropyl)-4-methylbenzamide is a promising compound that has shown potential in several areas of scientific research. Its anti-inflammatory, analgesic, and anti-tumor activities make it a valuable tool in the study of various diseases. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)-4-methylbenzamide is a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-methoxypropanol in the presence of triethylamine to produce N-(3-methoxypropyl)-4-methylbenzamide. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-(3-methoxypropyl)-4-methylbenzamide has been used in several scientific research studies due to its unique properties. It has been found to possess anti-inflammatory, analgesic, and anti-tumor activities. N-(3-methoxypropyl)-4-methylbenzamide has also been used in the study of neuropathic pain and has shown promising results in reducing pain and inflammation in animal models.

properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-methylbenzamide

InChI

InChI=1S/C12H17NO2/c1-10-4-6-11(7-5-10)12(14)13-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3,(H,13,14)

InChI Key

RUARDYMNKFNTEB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCCCOC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCOC

Origin of Product

United States

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